![molecular formula C21H31N3O3 B5489854 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide, commonly known as BHCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BHCA belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of BHCA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. BHCA has also been shown to interact with several receptor subtypes, including serotonin 5-HT1A, dopamine D2, and adrenergic α1 receptors.
Biochemical and Physiological Effects:
BHCA has been shown to modulate several biochemical and physiological processes in the body. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. BHCA has also been shown to reduce the levels of stress hormones such as cortisol and corticotropin-releasing hormone. Additionally, BHCA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
BHCA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. BHCA has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various disease states. However, there are also some limitations to using BHCA in lab experiments. Its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, BHCA has not yet been extensively studied in humans, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on BHCA. One area of interest is the potential use of BHCA in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BHCA and its potential interactions with other drugs. Finally, the development of more potent and selective BHCA derivatives may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
BHCA can be synthesized using a multistep process that involves the reaction of 1,3-benzodioxole with piperazine in the presence of a catalyst. The resulting compound is then reacted with cycloheptylamine and acetic anhydride to obtain BHCA. The synthesis of BHCA has been optimized to improve yield and purity, making it a viable compound for research purposes.
Scientific Research Applications
BHCA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. BHCA has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-21(22-18-5-3-1-2-4-6-18)15-24-11-9-23(10-12-24)14-17-7-8-19-20(13-17)27-16-26-19/h7-8,13,18H,1-6,9-12,14-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNWRCCAPZLTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cycloheptylacetamide |
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